(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine

Catalog No.
S6650499
CAS No.
1240567-70-7
M.F
C15H25N
M. Wt
219.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl...

CAS Number

1240567-70-7

Product Name

(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine

IUPAC Name

2-methyl-N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

InChI

InChI=1S/C15H25N/c1-12(2)9-14-5-7-15(8-6-14)11-16-10-13(3)4/h5-8,12-13,16H,9-11H2,1-4H3

InChI Key

SBDCZTIAXOOPJF-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)CNCC(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNCC(C)C

(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine is a chemical compound characterized by the molecular formula C15H25N and a molecular weight of 219.37 g/mol. This compound features a branched alkyl group, which contributes to its unique properties and potential applications in various fields, including chemistry and biology. The structure consists of a 2-methylpropyl group attached to a phenyl ring that is further substituted with another 2-methylpropyl group, making it a complex amine compound .

  • Mild skin and eye irritant: The amine group can potentially cause irritation upon contact [].
  • Low flammability: The presence of aromatic and aliphatic groups suggests the molecule might have low flammability, but specific data is needed for confirmation [].
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  • Biology: Ongoing studies explore its biological activities and interactions with biomolecules.
  • Medicine: The compound is being investigated for potential therapeutic applications, particularly in drug synthesis.
  • Industry: It is used in producing specialty chemicals and as a catalyst in certain industrial processes .
  • Research into the biological activity of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine suggests potential interactions with various biomolecules. The compound may modulate the activity of specific receptors or enzymes, indicating its possible role in therapeutic applications. The exact mechanisms of action are still under investigation, but preliminary studies suggest it may have effects on cellular pathways relevant to drug development .

    The synthesis of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine typically involves several steps:

    • Starting Materials: The process often begins with 4-(2-methylpropyl)benzyl chloride.
    • Reaction with Amine: This intermediate is reacted with 2-methylpropylamine under controlled conditions to yield the desired amine compound.
    • Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the product .

    This method showcases the compound's accessibility for research and industrial applications.

    Interaction studies involving (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine focus on its binding affinity to specific receptors and enzymes. These studies aim to elucidate how the compound influences biological pathways and its potential therapeutic effects. Understanding these interactions is crucial for advancing its application in pharmacology and medicinal chemistry .

    (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine can be compared with several structurally similar compounds:

    Compound NameMolecular FormulaUnique Features
    Benzenemethanamine, N,4-bis(2-methylpropyl)C17H27NContains additional alkyl groups affecting reactivity
    4-(2-Methylpropyl)benzylamineC15H23NSimilar structure but different substitution pattern
    (2-Methylpropyl)([4-(trifluoromethyl)phenyl]methyl)amineC15H22F3NIncorporates trifluoromethyl group, altering physical properties

    These comparisons highlight the unique structural characteristics of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine, particularly its branched alkane groups which influence both its chemical behavior and biological activity .

    XLogP3

    4.2

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    219.198699802 g/mol

    Monoisotopic Mass

    219.198699802 g/mol

    Heavy Atom Count

    16

    Dates

    Modify: 2023-11-23

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